molecular formula C12H14N2OS B13469366 5-[(3-Methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine

5-[(3-Methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine

Cat. No.: B13469366
M. Wt: 234.32 g/mol
InChI Key: KKYNPDQWFMWPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a methoxyphenyl halide with the thiazole ring in the presence of a suitable base.

    Methylation: The final step involves the methylation of the thiazole ring, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the thiazole ring, converting it to dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-[(3-Methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1H-indole: Similar in structure but contains an indole ring instead of a thiazole ring.

    5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring, which is another type of heterocyclic compound.

Uniqueness

5-[(3-Methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine is unique due to the presence of both a methoxyphenyl group and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2OS/c1-8-11(16-12(13)14-8)7-9-4-3-5-10(6-9)15-2/h3-6H,7H2,1-2H3,(H2,13,14)

InChI Key

KKYNPDQWFMWPFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.